

GIBH-130: A Novel Neuroinflammation Inhibitor with Broad Therapeutic Potential

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Compound of Interest

Compound Name: GIBH-130

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also known as AD-16, is a novel, orally bioavailable small molecule that has emerged as a potent inhibitor of neuroinflammation. Initially identified through a microglia-based phenotypic screen, **GIBH-130** selectively suppresses the production of detrimental pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for a range of neurological disorders. Preclinical studies have demonstrated its efficacy in animal models of Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Furthermore, a recently completed Phase 1 clinical trial in healthy human subjects has established its safety, tolerability, and favorable pharmacokinetic profile, paving the way for further clinical development. This technical guide provides a comprehensive overview of the current knowledge on **GIBH-130**, including its mechanism of action, preclinical efficacy data, pharmacokinetic properties, and clinical safety profile, to support ongoing research and drug development efforts.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and acute neurological conditions.^{[1][2]} Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), leads to a sustained release of pro-inflammatory cytokines, which contributes to neuronal damage and disease progression.^{[1][2]} **GIBH-130** (AD-16) was discovered from a microglia-based phenotypic screening aimed at identifying

compounds that can modulate this inflammatory response.^[1] This guide synthesizes the available preclinical and clinical data on **GIBH-130**, highlighting its therapeutic potential.

Chemical Properties and In Vitro Activity

GIBH-130 is a synthetic compound with the following characteristics:

Property	Value
IUPAC Name	(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Molecular Formula	C ₂₀ H ₂₀ N ₆ O
Molecular Weight	360.42 g/mol
CAS Number	1252608-59-5

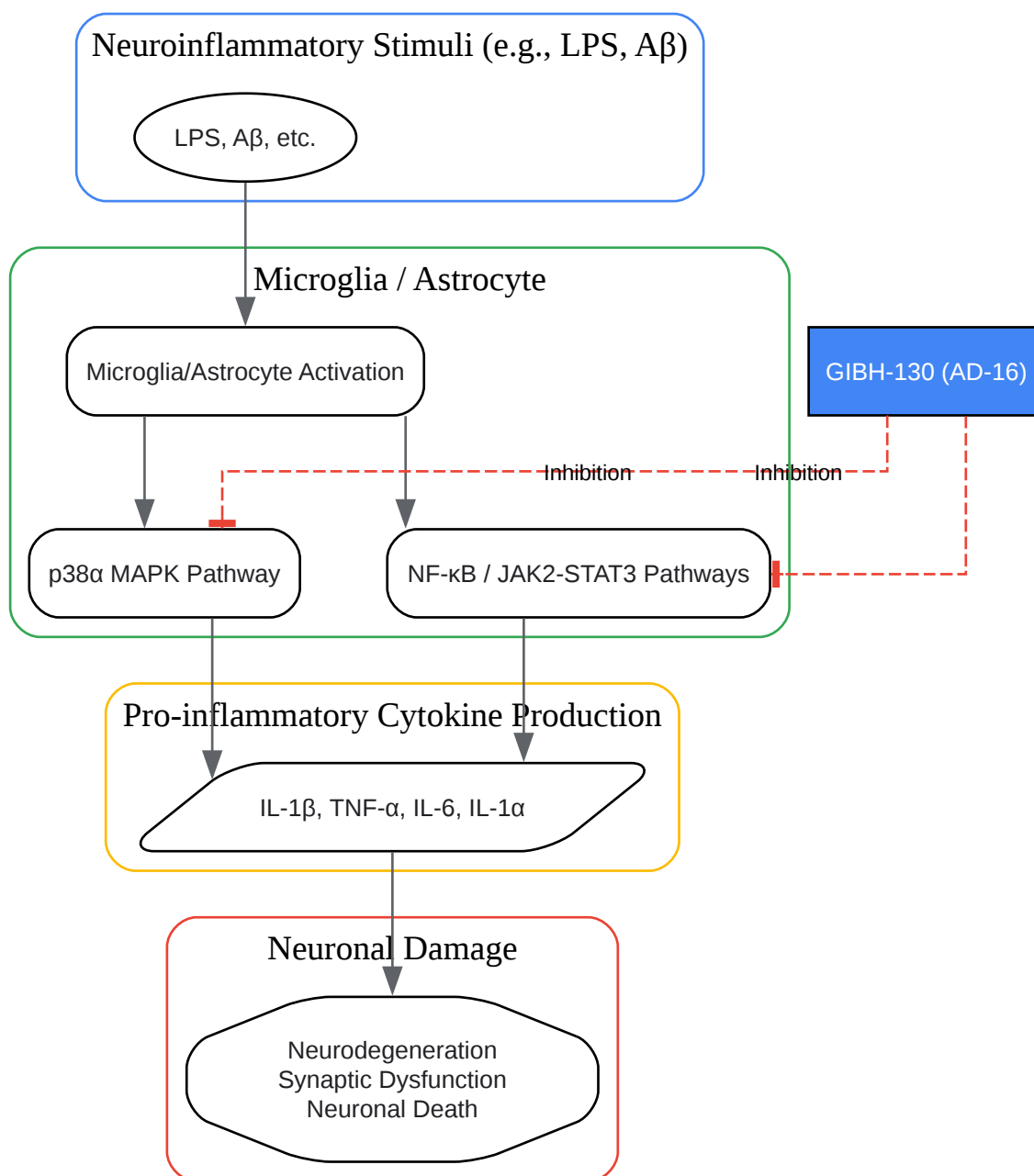
In vitro studies using lipopolysaccharide (LPS)-stimulated N9 microglial cells have demonstrated the potent anti-inflammatory activity of **GIBH-130**. The compound exhibits a particularly high selectivity for inhibiting the secretion of Interleukin-1 β (IL-1 β), a key cytokine in the inflammatory cascade.

Target	Cell Line	IC ₅₀
IL-1 β	LPS-stimulated N9 microglia	3.4 nM
TNF- α	LPS-stimulated N9 microglia	40.82 μ M
Nitric Oxide (NO)	LPS-stimulated N9 microglia	46.24 μ M

Mechanism of Action

GIBH-130 exerts its therapeutic effects primarily by suppressing neuroinflammation through the modulation of microglial activity.^[1] The compound significantly inhibits the production of pro-inflammatory cytokines, including IL-1 β , Tumor Necrosis Factor-alpha (TNF- α), IL-1 α , and IL-6.^{[1][3]} There is also evidence to suggest that **GIBH-130** may modulate the p38 α MAPK signaling pathway, which is known to be activated in neurodegenerative diseases and is correlated with increased pro-inflammatory cytokine levels.^[3] In the context of ischemic stroke,

GIBH-130 has been shown to protect against brain injury by reducing the polarization of astrocytes to the neurotoxic A1 phenotype through the downregulation of the NF- κ B and JAK2/STAT3 signaling pathways.[4]



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Figure 1: Proposed Mechanism of Action of **GIBH-130**.

Preclinical Efficacy

The therapeutic potential of **GIBH-130** has been evaluated in multiple preclinical animal models of neurological disorders.

Alzheimer's Disease (AD)

In preclinical models of Alzheimer's disease, **GIBH-130** has demonstrated significant neuroprotective and cognitive-enhancing effects.

Model	Key Findings	Reference
APP/PS1 Transgenic Mice	- Reduced amyloid plaque deposition in the cortex (44.1% decrease) and hippocampus (67.6% decrease).- Modified microglia morphology, reducing the area of plaque-associated microglia.- Improved learning and memory.	[5]
β -amyloid-induced Mice	- Efficacy in relieving cognitive impairment comparable to donepezil and memantine at a lower dose (0.25 mg/kg).	[1]
LPS-induced IL-1 β -Luc Transgenic Mice	- Reduced IL-1 β expression in the brain.	[5]

Parkinson's Disease (PD)

A recent study investigated the efficacy of **GIBH-130** in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, showing improvements in motor function and a reduction in neuroinflammation.[3]

Parameter	6-OHDA + Vehicle	6-OHDA + GIBH-130 (1 mg/kg)	p-value
Apomorphine-induced Rotations	102 ± 8	39 ± 4	< 0.001
IL-1α (SNc)	4.40 ± 0.34	2.54 ± 0.76	0.013
TNF-α (SNc)	0.78 ± 0.02	0.69 ± 0.03	0.026
IL-1α (Striatum)	3.48 ± 0.17	2.58 ± 0.20	0.003
IL-1β (Striatum)	3.01 ± 0.11	2.54 ± 0.14	0.017
IL-6 (Striatum)	3.39 ± 0.07	3.03 ± 0.08	0.002
TNF-α (Striatum)	0.78 ± 0.02	0.69 ± 0.02	0.004

Data presented as mean ± SEM. SNc: Substantia Nigra pars compacta.[3]

Ischemic Brain Injury

GIBH-130 has also shown significant therapeutic effects in models of both neonatal and adult ischemic brain injury.

Model	Key Findings	Reference
Neonatal Hypoxic-Ischemic (HI) Brain Injury (Mice)	- A single post-treatment dose (1 mg/kg) improved neurobehavioral outcomes and reduced infarct volume with a therapeutic window of up to 6 hours.- Chronic administration reduced mortality and preserved brain morphology.	[3]
Transient Middle Cerebral Artery Occlusion (tMCAO) (Rats)	- Significantly reduced brain infarct volume and improved neurological function.- Decreased the permeability of the blood-brain barrier.- Suppressed neuroinflammation by reducing the polarization of A1 astrocytes.	[4]

Pharmacokinetics and Safety

Preclinical Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats demonstrated that **GIBH-130** is orally bioavailable and can penetrate the blood-brain barrier.

Parameter	Value
Oral Bioavailability	74.91%
Half-life ($t_{1/2}$)	4.32 hours
Brain Penetration (AUC _{Brain} /Plasma)	0.21

Phase 1 Clinical Trial

A first-in-human, randomized, placebo-controlled, double-blind Phase 1 study was conducted in healthy Chinese adults to assess the safety, tolerability, and pharmacokinetics of **GIBH-130** (AD-16).[6]

Study Design	Key Findings
Single Ascending Dose (SAD)(n=62; 5-80 mg)	- Plasma exposure increased in an approximately dose-proportional manner.
Multiple Ascending Dose (MAD)(n=20; 30-40 mg)	- The pharmacodynamic dose can be maintained through drug accumulation within a safe range.
Food Effect Study(n=16; 20 mg)	- A high-fat meal slowed the rate of absorption but did not affect the overall extent of absorption.
Safety and Tolerability	- Favorable safety and tolerability profile.- No dose-related toxicities were observed.- All treatment-emergent adverse events were mild (Grade I/II).- No serious adverse events occurred.

Experimental Protocols

Parkinson's Disease Model (6-OHDA)

- Model: Unilateral striatal injection of 6-hydroxydopamine (6-OHDA) in male C57BL/6 mice.[3]
- Treatment: **GIBH-130** (1 mg/kg) or vehicle was administered daily by oral gavage from day 3 to day 9 post-surgery.[3]
- Behavioral Tests:
 - Cylinder Test: Assessed unilateral motor deficit by measuring forelimb usage.[3]
 - Apomorphine-induced Rotation Test: A dopamine agonist was used to induce contralateral rotations, quantifying the motor deficit.[3]

- Analysis:
 - Immunohistochemistry: Tyrosine hydroxylase (TH) for dopaminergic neurons and Iba-1 for microglia in the substantia nigra and striatum.[3]
 - ELISA: Measurement of pro-inflammatory cytokine concentrations (IFN γ , IL-1 α , IL-1 β , IL-6, IL-10, and TNF- α) in brain tissue.[3]



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Figure 2: Experimental Workflow for the 6-OHDA Parkinson's Disease Model.

Alzheimer's Disease Model (APP/PS1)

- Model: APP/PS1 double transgenic mice.[5]
- Treatment: **GIBH-130** was administered to the mice.
- Analysis:
 - Immunohistochemistry: Staining for A β plaques and Iba-1 positive microglia in the cortex and hippocampus.[5]
 - Image Analysis: Quantification of the number and area of plaques and plaque-associated microglia.[5]

Conclusion and Future Directions

GIBH-130 is a promising therapeutic candidate with a well-defined anti-neuroinflammatory mechanism of action. The robust preclinical data across models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, combined with a favorable safety and pharmacokinetic profile from a Phase 1 clinical trial, strongly support its continued development.[3][4][5][6] Future research should focus on elucidating the precise molecular targets of **GIBH-130** and conducting Phase 2 efficacy trials in patient populations with these

neurological conditions. The broad applicability of its mechanism suggests that **GIBH-130** could become a valuable therapy for a range of diseases where neuroinflammation is a key pathological driver.

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